molecular formula C10H13Cl2N B2861907 (S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 2055848-85-4

(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B2861907
M. Wt: 218.12
InChI Key: AXGVCEPSKLJNQI-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is a hydrochloride salt of an amine. Hydrochlorides are commonly used in medications to improve their water solubility . The amine part of the molecule, “6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine”, suggests that it might have biological activity, as many drugs are amines.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the amine group and the hydrochloride salt could affect its solubility, stability, and reactivity .

Scientific Research Applications

Stereoselective Synthesis Processes

Development of large-scale, stereoselective synthesis processes for derivatives of tetrahydronaphthalen-1-amine has been reported, demonstrating its significance in the synthesis of chemically and stereochemically pure compounds. A noteworthy example includes the multikilogram-scale synthesis process, achieving over 50% yield with high chemical and stereochemical purity, underscoring the compound's role in the efficient production of pharmaceuticals and other bioactive materials (Han et al., 2007).

Synthetic Intermediates for Bioactive Compounds

Tetrahydronaphthalen-1-amine and its derivatives have been highlighted as crucial intermediates in the synthesis of bioactive compounds. For instance, acylation and stereoselective reduction processes have been developed to obtain cis-aminonaphthyl alcohols, which are key intermediates for further synthesis. These processes emphasize the compound's utility in creating bioactive materials with potential therapeutic applications (Wei-dong, 2013).

Synthesis of Enamides from Ketones

The compound has also been used in the synthesis of enamides from ketones, showcasing its role in creating enantiomerically pure amines. This application is crucial for the development of pharmaceuticals and highlights the compound’s versatility in organic synthesis (Zhao et al., 2011).

Novel Synthesis Pathways

Research has also focused on novel synthesis pathways involving tetrahydronaphthalen-1-amine, such as the synthesis of dopaminergic compounds, showcasing its application in the development of potential treatments for neurological disorders. This includes innovative approaches to synthesize compounds with significant pharmacological activity, indicating the compound's importance in medicinal chemistry (Stjernlöf et al., 1993).

Antidepressant Synthesis

Furthermore, the compound has been used in the improved industrial synthesis of antidepressants, such as sertraline hydrochloride. This process highlights its role in creating more efficient and environmentally friendly synthesis methods for important pharmaceuticals, reflecting its contribution to sustainable practices in chemical manufacturing (Vukics et al., 2002).

Safety And Hazards

As with any chemical, the safety and hazards of this compound would depend on its specific properties. Hydrochloride salts can be corrosive and irritating, and amines can have various biological effects .

properties

IUPAC Name

(1S)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGVCEPSKLJNQI-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

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